molecular formula C6H13ClN4O2S B6246062 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride CAS No. 2408958-04-1

3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride

Cat. No. B6246062
CAS RN: 2408958-04-1
M. Wt: 240.7
InChI Key:
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Description

3-(Aminomethyl)benzeneboronic acid hydrochloride is used as intermediates . It is a type of arylboronic acid . Hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions . It can also be an effective catalyst for amidation and esterification of carboxylic acids .


Molecular Structure Analysis

The molecular formula for 3-(Aminomethyl)benzeneboronic acid hydrochloride is C7H11BClNO2 .


Chemical Reactions Analysis

3-(Aminomethyl)benzeneboronic acid hydrochloride is used as intermediates . Hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions . It is a type of arylboronic acid .


Physical And Chemical Properties Analysis

The compound is slightly soluble in water .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

3-(Aminomethyl)phenylboronic acid hydrochloride, known as AMPBH, holds significant value in diverse scientific research applications . This compound, classified as a boronic acid derivative, serves as a versatile reagent for compound synthesis, a catalyst for various reactions, and a ligand for protein and enzyme investigations . It paves the way for promising future research directions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-1,5-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde with sulfonamide and subsequent reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with formaldehyde to form the desired compound, which is then converted to its hydrochloride salt form.", "Starting Materials": [ "1,5-dimethyl-1H-pyrazole-4-carboxaldehyde", "sulfonamide", "sodium borohydride", "formaldehyde", "hydrochloric acid" ], "Reaction": [ "1. 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde is reacted with sulfonamide in the presence of a suitable solvent and a catalyst to form the corresponding imine.", "2. The resulting imine is reduced with sodium borohydride to form the corresponding amine.", "3. The resulting amine is reacted with formaldehyde in the presence of a suitable solvent and a catalyst to form the desired compound.", "4. The resulting compound is converted to its hydrochloride salt form by treatment with hydrochloric acid." ] }

CAS RN

2408958-04-1

Molecular Formula

C6H13ClN4O2S

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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